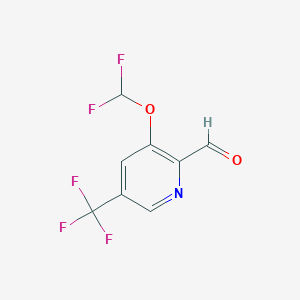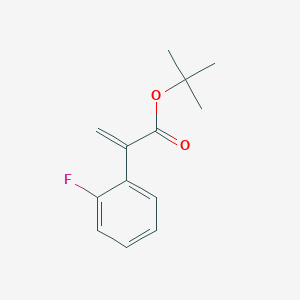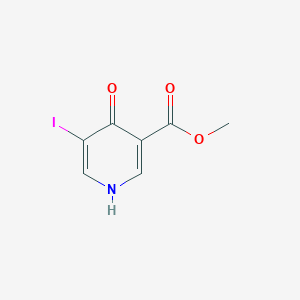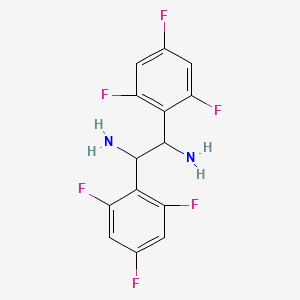
1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine is a chiral diamine compound with the molecular formula C₁₄H₁₀F₆N₂. It is characterized by the presence of two trifluorophenyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its applications in asymmetric synthesis and catalysis due to its chiral nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine can be synthesized through various methods, including:
Copper, Nickel, and Iron Catalyzed Coupling Reactions: These reactions involve the coupling of trifluorophenyl groups with ethane-1,2-diamine using metal catalysts such as copper, nickel, or iron.
Asymmetric Hydrogenation and Hydrogen Transfer Reactions: These methods utilize chiral catalysts to achieve the desired stereochemistry in the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions using metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions
Properties
Molecular Formula |
C14H10F6N2 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
1,2-bis(2,4,6-trifluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H10F6N2/c15-5-1-7(17)11(8(18)2-5)13(21)14(22)12-9(19)3-6(16)4-10(12)20/h1-4,13-14H,21-22H2 |
InChI Key |
MINPHZKFJLVKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(C2=C(C=C(C=C2F)F)F)N)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


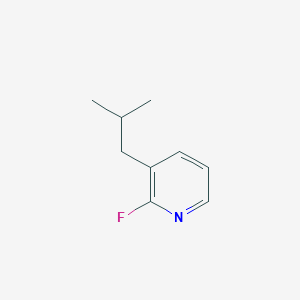
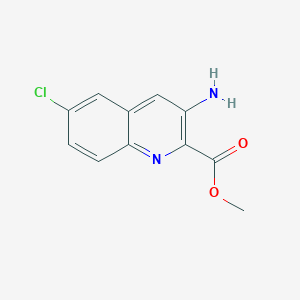
![6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13673575.png)

![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)


![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
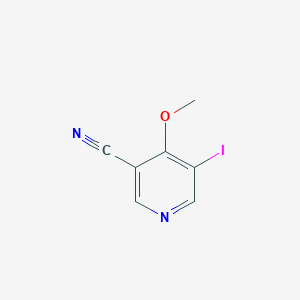
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
